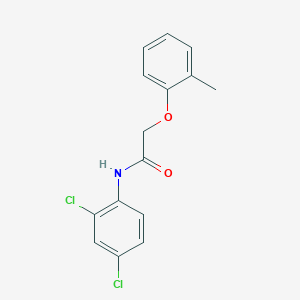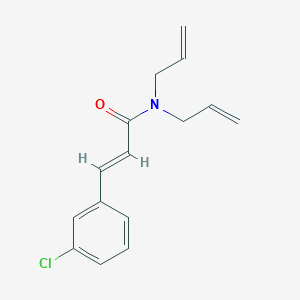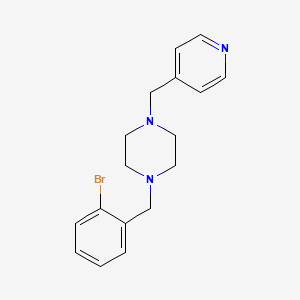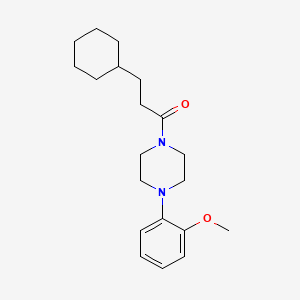
N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals. In
作用機序
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of plants and then translocated to the growing points, where it interferes with the production of auxins. Auxins are plant hormones responsible for cell elongation and division, and their disruption leads to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have low toxicity to humans and animals. However, it can cause eye and skin irritation and respiratory problems if inhaled. In plants, dicamba can cause a variety of physiological effects, including leaf curling, stem twisting, and stunted growth.
実験室実験の利点と制限
Dicamba is a useful tool for studying plant growth and development in the laboratory. Its selectivity for broadleaf weeds allows researchers to study the effects of herbicides on specific plant species. However, its effectiveness can be influenced by environmental factors such as temperature and humidity, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for dicamba research. One area of study is the development of dicamba-resistant crops, which would allow farmers to use dicamba more effectively as a herbicide. Additionally, researchers are exploring the potential use of dicamba in combination with other herbicides to improve weed control. Finally, there is a need for more research on the environmental impact of dicamba use, including its potential effects on non-target plant species and wildlife.
Conclusion
In conclusion, dicamba is a selective herbicide widely used to control broadleaf weeds in various crops. Its synthesis method involves a multistep process, and it has been extensively studied for its scientific research application. Dicamba disrupts the growth and development of plants by interfering with the production of auxins, and it has low toxicity to humans and animals. Its advantages and limitations for lab experiments make it a useful tool for studying plant growth and development, and future directions for dicamba research include the development of dicamba-resistant crops, exploring the use of dicamba in combination with other herbicides, and studying its environmental impact.
合成法
Dicamba can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with 2-methylphenol, followed by the addition of chloroacetyl chloride and sodium hydroxide. The resulting product is then purified through recrystallization and filtration to obtain pure dicamba.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It has been shown to effectively control broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Additionally, dicamba has been studied for its potential use in controlling invasive plant species in natural habitats.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUMVPNBKWZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)


![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)
